molecular formula C8H4N2S2 B13691656 2-Isothiocyanatobenzo[d]thiazole

2-Isothiocyanatobenzo[d]thiazole

Cat. No.: B13691656
M. Wt: 192.3 g/mol
InChI Key: BOPXGBDKSQDNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isothiocyanatobenzo[d]thiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . The presence of the isothiocyanate group in the molecule adds to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanatobenzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with thiophosgene or other isothiocyanate sources under controlled conditions. One common method includes the use of thiophosgene in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanatobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Isothiocyanatobenzo[d]thiazole is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential therapeutic agents for treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in manufacturing .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H4N2S2

Molecular Weight

192.3 g/mol

IUPAC Name

2-isothiocyanato-1,3-benzothiazole

InChI

InChI=1S/C8H4N2S2/c11-5-9-8-10-6-3-1-2-4-7(6)12-8/h1-4H

InChI Key

BOPXGBDKSQDNAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.